For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3-Amino-1-indanone: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 3-Amino-1-indanone. The information is intended for professionals in the fields of chemical research, drug discovery, and development.
Chemical Identity and Properties
3-Amino-1-indanone is an organic compound featuring an indanone core.[1] This structure consists of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, with an amino group substituent.[1] Its chemical identity and key physical properties are summarized below.
Table 1: Chemical and Physical Properties of 3-Amino-1-indanone
| Property | Value |
| IUPAC Name | 3-amino-2,3-dihydro-1H-inden-1-one[1][2] |
| Synonyms | 3-Aminoindan-1-one[2] |
| CAS Number | 117291-44-8[1][2] |
| Molecular Formula | C₉H₉NO[2] |
| Molecular Weight | 147.17 g/mol [2] |
| Appearance | Typically a solid compound.[1] |
| Boiling Point (Predicted) | 262.0 ± 39.0 °C[2] |
| Density (Predicted) | 1.200 ± 0.06 g/cm³[2] |
| Flash Point (Predicted) | 112.2 ± 27.1 °C[2] |
| Solubility | Expected to be soluble in polar solvents.[1] |
Chemical Structure and Stereochemistry
The foundational structure of 3-Amino-1-indanone is the indanone skeleton.[1] This bicyclic system is comprised of a benzene ring fused to a cyclopentane (B165970) ring. Key structural features include:
-
A ketone functional group at position 1 of the cyclopentanone ring.
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An amino functional group at position 3.[1]
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A chiral center at the carbon in position 3, where the amino group is attached. This means that 3-Amino-1-indanone can exist as a racemic mixture of two enantiomers, (R)-3-amino-1-indanone and (S)-3-amino-1-indanone.
The presence of both an amino group and a ketone within the rigid indanone framework makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][3]
Caption: Logical relationship between structure and properties.
Reactivity and Synthetic Utility
The chemical reactivity of 3-Amino-1-indanone is largely dictated by its amino group, which allows for a wide range of chemical modifications.[1] This makes it a key intermediate in the synthesis of more complex molecules.
-
N-Functionalization: The primary amine is nucleophilic and can readily undergo reactions such as acylation, alkylation, and sulfonylation to introduce various substituents.
-
Pharmaceutical Synthesis: It serves as a precursor for the development of new drug candidates.[3] The indanone scaffold is present in numerous biologically active compounds.[4]
-
Agrochemical Development: In the agrochemical industry, it is used as a starting material for creating pesticides and other agricultural chemicals.[3]
Experimental Protocols: General Synthetic Approach
While specific, detailed experimental protocols for the synthesis of 3-Amino-1-indanone are proprietary or found within specific literature, a general and common method for synthesizing the parent 1-indanone (B140024) structure involves an intramolecular Friedel-Crafts reaction.[4][5]
General Workflow for 1-Indanone Synthesis:
-
Starting Material: The synthesis typically begins with a 3-arylpropionic acid or its corresponding acid chloride.[4][6]
-
Cyclization: The key step is an intramolecular Friedel-Crafts acylation. This is usually promoted by a strong Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., polyphosphoric acid, sulfuric acid).[5] The acylium ion generated from the propionyl side chain attacks the aromatic ring to form the five-membered ketone ring.
-
Workup and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography.
The introduction of the amino group at the 3-position would require a subsequent, multi-step synthetic sequence from the 1-indanone precursor.
Caption: General workflow for 1-indanone synthesis.
Spectroscopic Characterization
The structure of 3-Amino-1-indanone can be unequivocally confirmed using a combination of spectroscopic methods. The expected spectral data are as follows:
Table 2: Predicted Spectroscopic Data for 3-Amino-1-indanone
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| Infrared (IR) Spectroscopy | N-H stretch (primary amine) | 3300-3500 cm⁻¹ (two bands) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | |
| C=O stretch (conjugated ketone) | ~1680-1700 cm⁻¹ | |
| C=C stretch (aromatic) | ~1450-1600 cm⁻¹ | |
| ¹H NMR Spectroscopy | Aromatic protons | δ 7.2-7.8 ppm (multiplets) |
| -CH(NH₂)- proton | δ ~4.0-4.5 ppm (triplet or dd) | |
| -CH₂- protons | δ ~2.5-3.0 ppm (multiplets) | |
| -NH₂ protons | δ ~1.5-3.0 ppm (broad singlet) | |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | δ ~195-205 ppm |
| Aromatic carbons | δ ~120-150 ppm | |
| -CH(NH₂)- carbon | δ ~50-60 ppm | |
| -CH₂- carbon | δ ~30-40 ppm | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) | m/z = 147 |
| Key Fragments | Fragments corresponding to the loss of NH₂, CO, and cleavage of the cyclopentanone ring. |
Biological Significance and Applications
The indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities.[4] Derivatives of 1-indanone are being explored for various therapeutic areas.
Notably, recent research has focused on 1-indanone derivatives as potential imaging agents and ligands for detecting misfolded α-synuclein aggregates, which are pathological hallmarks of neurodegenerative diseases like Parkinson's disease.[7] While 3-Amino-1-indanone itself is primarily a building block, its derivatives are of significant interest in the development of diagnostics and treatments for synucleinopathies.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 3-Amino-1-indanone. Based on data for structurally related indanones, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9][10]
-
Handling: Use in a well-ventilated area or outdoors.[8][9] Avoid breathing dust, fumes, or vapors.[8][9] Wash hands thoroughly after handling.[8][9]
-
Storage: Store in a cool, dry, and well-ventilated place.[8][11] Keep the container tightly closed.[8][11]
-
In Case of Exposure:
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
References
- 1. CAS 117291-44-8: 3-AMINO-1-INDANONE | CymitQuimica [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. Cas 117291-44-8,3-AMINO-1-INDANONE | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Indanone - Wikipedia [en.wikipedia.org]
- 7. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. westliberty.edu [westliberty.edu]
- 11. tcichemicals.com [tcichemicals.com]
